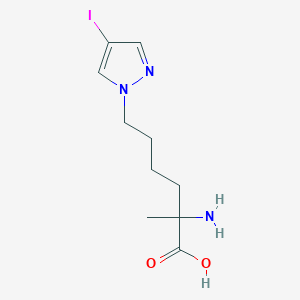
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and an iodo substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile.
Amino Acid Derivative Formation: The iodinated pyrazole is then coupled with a suitable amino acid derivative, such as 2-methylhexanoic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while the pyrazole ring can undergo reduction to form pyrazoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., K2CO3), solvents (e.g., toluene, DMF).
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyrazoline derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
Aplicaciones Científicas De Investigación
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the amino group are likely to play key roles in these interactions, potentially leading to the modulation of biological pathways and the exertion of therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a chloro substituent instead of an iodo group.
2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a bromo substituent instead of an iodo group.
2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a fluoro substituent instead of an iodo group.
Uniqueness
The presence of the iodo substituent in 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for radioiodination, which can be useful in medical imaging and radiotherapy.
Propiedades
Fórmula molecular |
C10H16IN3O2 |
|---|---|
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
2-amino-6-(4-iodopyrazol-1-yl)-2-methylhexanoic acid |
InChI |
InChI=1S/C10H16IN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16) |
Clave InChI |
STDAPHDTDMPQIF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN1C=C(C=N1)I)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)







![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)



![3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15312897.png)
